5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a prop-2-yn-1-yl group at the 1-position, and a dihydroindole-2,3-dione core structure.
Preparation Methods
The synthesis of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves several steps:
Chemical Reactions Analysis
5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the dihydroindole-2,3-dione core to other functional groups.
Scientific Research Applications
5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-bromo-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar indole derivatives:
5-bromo-1-(prop-2-yn-1-yl)-1H-indole: This compound lacks the dihydroindole-2,3-dione core and has different chemical properties and biological activities.
5-fluoro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione: The substitution of bromine with fluorine can lead to different reactivity and biological effects.
1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione: This compound lacks the bromine atom, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-prop-2-ynylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h1,3-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGGOCHTMCUPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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